Rosuvastatin D6 Calcium is classified as an active pharmaceutical ingredient (API) and falls under the category of HMG-CoA reductase inhibitors. It is primarily sourced from synthetic processes that yield both the active compound and its labeled variants for research purposes. The molecular formula for Rosuvastatin D6 Calcium is , with a molecular weight of approximately 509.56 g/mol .
The synthesis of Rosuvastatin D6 Calcium involves several key steps, often beginning with the preparation of Rosuvastatin itself, followed by deuteration to incorporate deuterium. Various methods have been reported in the literature:
The molecular structure of Rosuvastatin D6 Calcium is characterized by a complex arrangement that includes a pyrimidine ring and multiple functional groups essential for its biological activity. The presence of deuterium atoms alters the hydrogen positions within the molecule, which can be analyzed using techniques such as nuclear magnetic resonance spectroscopy.
The chemical reactions involved in the synthesis of Rosuvastatin D6 Calcium typically include:
These reactions require careful control over conditions such as temperature and solvent choice to maximize yield and minimize impurities.
Rosuvastatin acts primarily by inhibiting HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to:
Rosuvastatin's mechanism is supported by its ability to enhance hepatic uptake of low-density lipoprotein particles .
Rosuvastatin D6 Calcium has several important applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3